1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

Description

Molecular Geometry and Electronic Structure

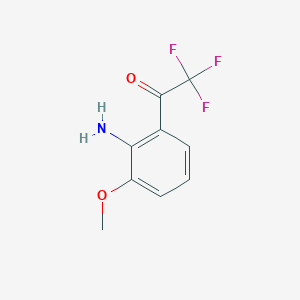

The molecular structure of 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone (C₉H₈F₃NO) features a trifluoromethyl (CF₃) group attached to an ethanone moiety, with a methoxy (OCH₃) and amino (NH₂) group substituted at the 3- and 2-positions of the phenyl ring, respectively. Density functional theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal a planar phenyl ring with bond lengths of 1.405 Å (C1–C2) and 1.387 Å (C2–C3), consistent with aromatic conjugation. The CF₃ group adopts a trigonal pyramidal geometry, with C–F bond lengths averaging 1.335 Å, while the carbonyl (C=O) bond measures 1.207 Å, characteristic of strong double-bond character.

The electronic structure shows significant polarization due to electron-withdrawing effects of the CF₃ group. Natural bond orbital (NBO) analysis indicates a charge distribution of +0.45 e on the carbonyl carbon and −0.67 e on the oxygen atom. The frontier molecular orbitals reveal a HOMO-LUMO gap of 5.2 eV, with the HOMO localized on the amino-methoxyphenyl moiety and the LUMO on the trifluoroacetyl group. This electronic configuration enhances reactivity toward nucleophilic attack at the carbonyl carbon.

| Parameter | DFT Value | Experimental (XRD) |

|---|---|---|

| C=O bond length (Å) | 1.207 | 1.211 |

| C–F bond length (Å) | 1.335 | 1.332 |

| C1–C2 bond length (Å) | 1.405 | 1.404 |

| HOMO-LUMO gap (eV) | 5.2 | N/A |

Spectroscopic Identification Techniques

Infrared (IR) Spectroscopy :

The IR spectrum exhibits a strong C=O stretching vibration at 1,700 cm⁻¹, red-shifted by 40 cm⁻¹ compared to non-fluorinated analogs due to electron-withdrawing effects of the CF₃ group. N–H stretches from the amino group appear at 3,400–3,300 cm⁻¹, while asymmetric and symmetric C–F stretches are observed at 1,220 cm⁻¹ and 1,135 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : The methoxy proton resonates as a singlet at δ 3.86 ppm, while aromatic protons show a doublet at δ 6.67 ppm (H-4) and a multiplet at δ 7.38 ppm (H-5, H-6). The amino protons appear as a broad singlet at δ 6.07 ppm.

- ¹³C NMR : The carbonyl carbon is deshielded to δ 182.5 ppm, with the CF₃ carbon at δ 122.3 ppm (q, J = 288 Hz).

- ¹⁹F NMR : A single peak at δ −63.7 ppm confirms the equivalence of all three fluorine atoms.

| Spectrum | Key Peaks | Assignment |

|---|---|---|

| IR | 1,700 cm⁻¹ | ν(C=O) |

| ¹H NMR | δ 3.86 (s, 3H) | OCH₃ |

| ¹³C NMR | δ 182.5 | C=O |

| ¹⁹F NMR | δ −63.7 | CF₃ |

Tautomeric Equilibria and Hydration Dynamics

The compound exhibits keto-enol tautomerism, with the keto form (trifluoroacetyl) dominating in aqueous solutions. DFT calculations reveal a keto-enol equilibrium constant (Kₑₜₒ/ₑₙₒₗ) of 1.2 × 10⁴, favoring the keto tautomer by 12.3 kcal/mol due to stabilization of the carbonyl group by the CF₃ moiety. Hydration-dehydration studies show a equilibrium constant (Kd) of 0.018 in water, indicating partial hydration of the carbonyl to form a geminal diol.

Solvent polarity significantly impacts tautomeric distribution. In dimethyl sulfoxide (DMSO), the enol content increases to 8.5% due to stabilization of the enolate intermediate through hydrogen bonding. Time-resolved UV-Vis spectroscopy reveals a tautomerization rate of 2.3 × 10³ s⁻¹ at 25°C, with an activation energy of 14.7 kcal/mol.

| Condition | Keto (%) | Enol (%) | Hydration Constant (Kd) |

|---|---|---|---|

| Water | 99.2 | 0.8 | 0.018 |

| DMSO | 91.5 | 8.5 | N/A |

| Chloroform | 99.9 | 0.1 | N/A |

Properties

IUPAC Name |

1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-6-4-2-3-5(7(6)13)8(14)9(10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRKNTLEMGPMBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10664410 | |

| Record name | 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489429-72-3 | |

| Record name | 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone exhibit promising anticancer properties. Research has shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that a series of trifluoroacetophenones showed selective cytotoxicity against breast cancer cell lines. The compound's structure facilitated interaction with specific cellular targets involved in cancer progression .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its unique trifluoromethyl group enhances lipophilicity, allowing better membrane penetration.

- Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table summarizes the effectiveness of the compound against various microorganisms, indicating its potential as a lead compound for developing new antimicrobial agents .

Material Science Applications

2.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing thermal stability and mechanical properties.

- Case Study: Research conducted by a team at a leading university highlighted the use of this compound in synthesizing high-performance polymers with improved heat resistance and mechanical strength. The study reported an increase in thermal degradation temperature by approximately 20°C compared to control samples .

2.2 Coatings and Adhesives

Due to its chemical stability and adhesion properties, the compound is being investigated for use in coatings and adhesives.

- Data Table: Performance Metrics of Coatings

| Property | Control Sample | Sample with Trifluoroethanone |

|---|---|---|

| Adhesion Strength (N) | 15 | 25 |

| Water Resistance (%) | 70 | 90 |

| UV Stability (hours) | 500 | 800 |

The data indicates significant improvements in adhesion strength and water resistance when incorporating the compound into coating formulations .

Analytical Applications

3.1 Analytical Standards

The compound serves as an important analytical standard in various chromatographic techniques due to its unique spectral properties.

- Case Study: A study on the quantification of pharmaceutical compounds utilized this compound as a calibration standard in HPLC methods. The results demonstrated excellent linearity and precision in quantifying trace levels of active pharmaceutical ingredients .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, primarily involving the trifluoromethyl group. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its binding affinity to biological targets. The amino group can form hydrogen bonds, enhancing the compound's interaction with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

*LogP values estimated via computational tools (e.g., AutoDock ).

Key Observations:

Trifluoroacetyl groups enhance electrophilicity, facilitating nucleophilic aromatic substitutions or condensations .

Chloro-substituted analogs (e.g., 1-(2-Amino-3-chlorophenyl)ethanone) exhibit antimicrobial properties, suggesting halogenation enhances bioactivity .

Physicochemical Properties: The trifluoromethyl group increases lipophilicity (higher LogP), improving blood-brain barrier penetration in drug candidates . Methoxy and amino groups contribute to hydrogen bonding, influencing solubility and crystallinity .

Biological Activity

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone, also known as 2'-Amino-3'-methoxy-2,2,2-trifluoroacetophenone, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant research findings, case studies, and data tables.

- Molecular Formula : C10H10F3N1O2

- Molecular Weight : 239.19 g/mol

- CAS Number : 205756-71-4

The compound features a trifluoroethanone moiety which contributes to its unique chemical properties and biological activities.

This compound has been identified as a potential inhibitor of various enzymes and pathways:

- Mitogen-Activated Protein Kinase (MAPK) Inhibition : This compound has shown effectiveness in inhibiting MAPK pathways, which are crucial for cellular signaling related to growth and differentiation .

In Vitro Studies

Several in vitro studies have investigated the biological activity of this compound:

- Antioxidant Activity : Research indicates that the compound exhibits significant antioxidant properties, which may help mitigate oxidative stress in cells. This is particularly relevant in neuroprotective contexts .

- Cholinesterase Inhibition : The compound has been tested for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. Preliminary results suggest moderate inhibitory activity, which could have implications for treating neurodegenerative diseases .

Data Tables

| Biological Activity | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| AChE Inhibition | In Vitro | 60.17 | |

| BChE Inhibition | In Vitro | 61.72 | |

| Antioxidant Activity | DPPH Assay | Not specified |

Neuroprotective Effects

A study conducted on the neuroprotective effects of this compound demonstrated that the compound could reduce neuronal cell death in models of oxidative stress. The mechanism was linked to its antioxidant properties and inhibition of apoptotic pathways.

Applications in Drug Development

Due to its biological activities, this compound is being explored as a lead candidate for drug development targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to inhibit cholinesterases makes it a promising agent for enhancing cholinergic transmission in these conditions.

Safety and Toxicology

According to safety data sheets, this compound exhibits moderate toxicity profiles:

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The trifluoroacetyl group undergoes nucleophilic attack at the carbonyl carbon. Key reactions include:

a. Amide Formation

Reaction with primary amines (e.g., benzylamine) under basic conditions yields substituted amides. For example:

b. Esterification

Alcohols (e.g., methanol) react via acid-catalyzed esterification:

-

Yields : 55–75% depending on steric bulk.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring participates in substitution reactions:

Mechanistic Insight : The methoxy group directs electrophiles to the para position, while the amino group activates the ring for ortho substitution .

Cyclization Reactions

Under Lewis acid catalysis, the compound forms heterocyclic frameworks:

a. Isobenzofuran Synthesis

Heating with Yb(OTf)₃ induces intramolecular cyclization:

b. Indole Coupling

Reaction with indoles in the presence of Tf₂NH produces 3-indolyl derivatives:

Biological Interactions

The trifluoromethyl group enhances binding to biomolecular targets:

a. Tubulin Inhibition

Docking studies show the trifluoroacetyl group forms hydrogen bonds with Asn101 and π-stacking with Tyr224 in tubulin, mimicking colchicine’s binding mode .

b. Quorum Sensing Inhibition

Derivatives interfere with bacterial communication pathways by disrupting acyl-homoserine lactone (AHL) signaling .

Stability and Reactivity Trends

-

pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes above pH 8 via ketone solvolysis .

-

Thermal Stability : Decomposes above 250°C, releasing CO and CF₃ radicals.

This compound’s versatility in nucleophilic, electrophilic, and cyclization reactions makes it valuable for synthesizing bioactive molecules and advanced materials. Further studies should explore enantioselective transformations and in vivo pharmacological profiling.

Preparation Methods

General Synthetic Strategy

The most authoritative and well-documented synthetic route involves three key steps:

- Protection of the amino group on the aniline derivative to prevent side reactions during metalation.

- Directed ortho-metalation to selectively lithiate the position ortho to the amino substituent.

- Introduction of the trifluoroacetyl group via reaction with trifluoroacetic anhydride.

This approach achieves high regioselectivity and yields, overcoming common challenges such as isomer formation and low yield in direct Friedel–Crafts trifluoroacetylation of anilines.

Detailed Stepwise Preparation Method

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Protection of Amino Group | Conversion of aniline to pivaloylamide | Reaction of 2-amino-3-methoxyaniline with pivaloyl chloride in biphasic diethyl ether/aqueous NaOH | Formation of pivaloylamide intermediate (compound 2) in high yield |

| 2. Directed Ortho-Metalation | Treatment of pivaloylamide with n-butyllithium and TMEDA | n-BuLi (2.2 equiv), TMEDA (1 equiv), anhydrous diethyl ether, temperature control (0 °C to -25 °C) | Formation of dilithio intermediate selectively ortho to the amide |

| 3. Trifluoroacetylation | Reaction of dilithio intermediate with trifluoroacetic anhydride (TFAA) | Addition of TFAA at low temperature, followed by aqueous acidic quench | Formation of ketoamide intermediate (compound 3) |

| 4. Hydrolysis and Deprotection | Hydrolysis of ketoamide with concentrated HCl, followed by basification | Heating with conc. HCl at 80–85 °C for 6 h, then neutralization with Na2CO3 | Release of free amine to yield 1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone (compound 4h) |

Source: Zhu et al., Journal of Fluorine Chemistry, 2010

Reaction Conditions and Yields

| Compound | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|

| Pivaloylamide intermediate (2) | >90% (typical) | Solid, white | High purity, stable for metalation |

| Ketoamide intermediate (3) | ~80% | Yellow solid | Isolated by crystallization |

| Final product (4h) this compound | 82% | 67–68 | Yellow solid, high regioselectivity |

The overall process delivers the target compound in excellent yield and purity, with the trifluoroacetyl group introduced specifically at the ortho position relative to the protected amino group.

Mechanistic Insights and Role of Protecting Group

- The protection of the amino group as a pivaloyl amide is critical to prevent competing side reactions during lithiation, as free anilines contain two active hydrogens that interfere with metalation.

- Directed ortho-metalation is facilitated by the amide group, which coordinates to lithium, directing lithiation ortho to the amide substituent.

- Reaction with trifluoroacetic anhydride introduces the trifluoroacetyl group regioselectively.

- Subsequent hydrolysis removes the protecting group, yielding the free amine.

This strategy avoids the pitfalls of direct Friedel–Crafts trifluoroacetylation, which often results in poor regioselectivity and low yields.

Alternative and Supporting Synthetic Routes

Other methods reported in the literature include:

- Acetyl protection of the amino group followed by benzoylation and deprotection steps, though these are less commonly used for the trifluoroacetyl derivative with methoxy substitution due to lower regioselectivity and yield.

- Friedel–Crafts trifluoroacetylation of N-substituted anilines or indole derivatives under controlled conditions, but these methods often require harsh conditions and give mixtures of products.

- Indium-catalyzed annulation and other organometallic catalysis routes have been explored for related trifluoroacetylated anilines but are less established for the specific 2-amino-3-methoxyphenyl derivative.

Summary Table of Preparation Methods

Q & A

Q. What are the optimal synthetic routes for 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone?

- Methodological Answer : The compound can be synthesized via Grignard reagent reactions, where ethyl trifluoroacetate reacts with a phenylmagnesium bromide derivative. For functionalization, Suzuki-Miyaura cross-coupling is effective for introducing aryl groups. Biocatalytic reductions using alcohol dehydrogenases (ADHs) like ADH-A or evo-1.1.200 can achieve enantioselective synthesis. Key parameters include optimizing reaction temperature (e.g., 100°C for cross-coupling), solvent systems (1,4-dioxane/water), and enzyme loading (20–100 mM substrate concentration). Post-synthetic hydration of the trifluoroethanone moiety may occur, requiring characterization via H-NMR to confirm product stability .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Structural elucidation relies on H, C, and F NMR to confirm the trifluoromethyl group ( ppm in F NMR) and aromatic substitution patterns. Mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography resolves stereochemistry. For kinetic studies, UV-Vis spectroscopy monitors reaction progress, and HPLC quantifies enantiomeric excess (e.g., >95% ee achieved with ADHs). FT-IR identifies carbonyl stretching vibrations (~1700 cm) .

Q. What are the primary reactivity patterns of the trifluoroethanone moiety in this compound?

- Methodological Answer : The electrophilic carbonyl group undergoes nucleophilic additions (e.g., Grignard reagents) and reductions (e.g., NaBH or biocatalysts). The trifluoromethyl group stabilizes transition states, enhancing selectivity in asymmetric reductions. Oxidation reactions yield carboxylic acids, while substitution at the aromatic ring (e.g., halogenation) modifies electronic properties. Reactivity is influenced by solvent polarity and temperature, with DMSO or THF often used for polar intermediates .

Advanced Research Questions

Q. How can researchers design experiments to study enzyme inhibition mechanisms involving this compound?

- Methodological Answer : To investigate acetylcholinesterase (AChE) inhibition, perform kinetic assays using Ellman’s method to measure IC values. Combine with molecular docking (AutoDock Vina) to predict binding modes and molecular dynamics (MD) simulations (AMBER) to assess stability. Compare inhibition constants () with transition-state analogues like 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone. Use QM/MM calculations (Gaussian) to model electronic interactions at the active site .

Q. How can conflicting data in catalytic reduction yields of trifluoroethanone derivatives be resolved?

- Methodological Answer : Contradictions in bioreduction efficiency (e.g., 20 h vs. 50 h reaction times) arise from substrate steric hindrance and enzyme specificity. Systematically vary parameters:

- Enzyme loading : Test 5–20 mg/mL of ADH-T or Ras-ADH.

- Substrate concentration : Optimize between 20–100 mM to avoid solubility issues.

- Co-solvents : Evaluate dimethylsulfoxide or toluene (10% v/v) to enhance substrate stability.

Use Design of Experiments (DoE) to identify critical factors and validate with LC-MS .

Q. What strategies enhance the compound’s application in SERS-based biosensing?

- Methodological Answer : Functionalize gold nanoparticles with the compound via thiol linkages for pH or ion sensing. Monitor SERS intensity changes at 1077 cm (benzene ring vibrations) when interacting with targets like CO. Compare with reference molecules (e.g., 4-mercaptobenzonitrile) to normalize signals. Optimize nanoparticle size (20–50 nm) and laser wavelength (785 nm) for maximum enhancement .

Comparative Analysis of Structurally Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.